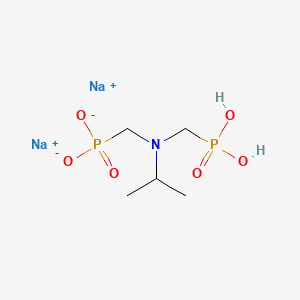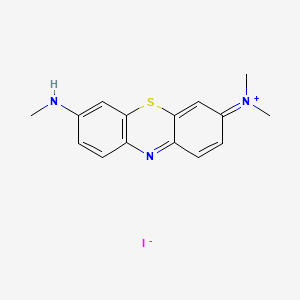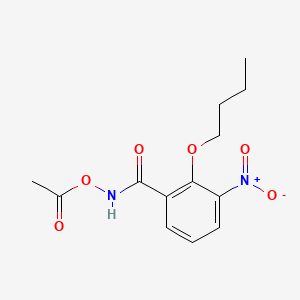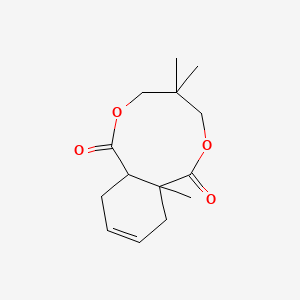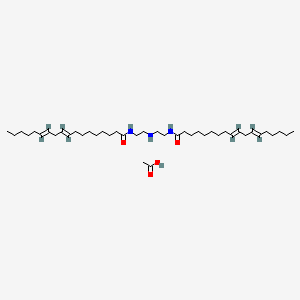
1-Isopropyl-2-aminofluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-2-aminofluorene is an organic compound with the molecular formula C16H17N and a molecular weight of 223.31 g/mol It is a derivative of fluorene, where an isopropyl group and an amino group are attached to the fluorene ring
Méthodes De Préparation
The synthesis of 1-Isopropyl-2-aminofluorene can be achieved through several methods. One common approach involves the reduction of 2-nitrofluorene to 2-aminofluorene, followed by alkylation with isopropyl halides . The reduction step typically uses hydrazine hydrate in the presence of a palladium-on-charcoal catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity.
Analyse Des Réactions Chimiques
1-Isopropyl-2-aminofluorene undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation, converting nitro groups to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrazine hydrate, palladium-on-charcoal, and various alkyl halides . Major products formed from these reactions include imines, amides, and substituted fluorene derivatives .
Applications De Recherche Scientifique
1-Isopropyl-2-aminofluorene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of imines and amides.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism by which 1-Isopropyl-2-aminofluorene exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions. In photovoltaic applications, it contributes to the formation of conductive polymers, facilitating charge transfer and improving the efficiency of solar cells .
Comparaison Avec Des Composés Similaires
1-Isopropyl-2-aminofluorene can be compared with other similar compounds, such as:
2-Aminofluorene: Lacks the isopropyl group, making it less bulky and potentially less reactive in certain substitution reactions.
1-Methyl-2-aminofluorene: Similar structure but with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
1-Ethyl-2-aminofluorene: Contains an ethyl group, which is intermediate in size between methyl and isopropyl groups, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its reactivity and suitability for certain applications compared to its analogs .
Propriétés
Numéro CAS |
389104-57-8 |
|---|---|
Formule moléculaire |
C16H17N |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
1-propan-2-yl-9H-fluoren-2-amine |
InChI |
InChI=1S/C16H17N/c1-10(2)16-14-9-11-5-3-4-6-12(11)13(14)7-8-15(16)17/h3-8,10H,9,17H2,1-2H3 |
Clé InChI |
MAKSBDOQZGIISL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC2=C1CC3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


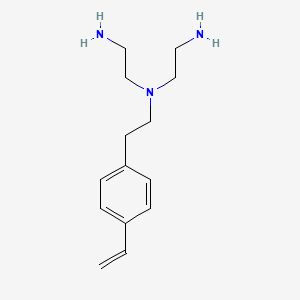


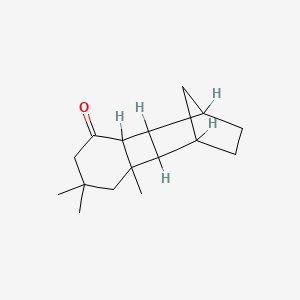
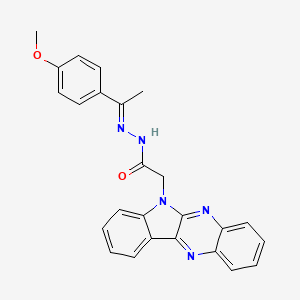
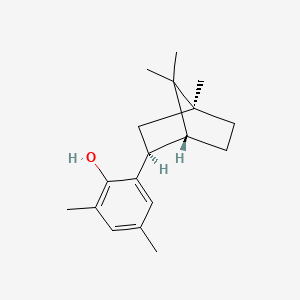

![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
